molecular formula C9H15N3O5 B583195 2'-Deoxy Isocytidine-5',5'-d2 Monohydrate CAS No. 478511-25-0

2'-Deoxy Isocytidine-5',5'-d2 Monohydrate

Cat. No. B583195
M. Wt: 247.247
InChI Key: HXBGOHZLZCFWLH-CVFXQJBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate is a compound with the molecular formula C9H13D2N3O5 and a molecular weight of 247.24 . It falls under the category of miscellaneous compounds and stable isotopes . It is also known by other names such as 2-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-4-pyrimidinone-5’,5’-d2-monohydrate, 2’-Deoxyisocytidine-5’,5’-d2-monohydrate, Deoxyisocytidine-5’,5’-d2-monohydrate, and Isocytidine Deoxyriboside-5’,5’-d2-monohydrate .

Scientific Research Applications

Metabolite Roles and Treatment Implications

2'-Deoxy Isocytidine-5',5'-d2 Monohydrate, as a deoxycytidine analog (dCa), plays a significant role in anticancer and antiviral therapies. The intracellular phosphorylation of dCa anabolites is crucial for their effectiveness. Research indicates that deaminated dCa nucleotides, formed from dCa’s rapid conversion into deoxyuridine analogs, can significantly impact treatment outcomes. These nucleotides, despite their relatively inactive state due to slow phosphorylation, interact with enzymes like thymidylate synthase and are incorporated into nucleic acids, affecting DNA polymerase activities. This interaction suggests a potential role in modulating therapeutic efficacy and underscores the importance of understanding these metabolites in cancer treatment strategies (Jansen et al., 2011).

Epigenetic Regulation and Gene Expression

The application of deoxycytidine analogs extends into epigenetic regulation, where they influence gene expression patterns. 5-Aza-2′-deoxycytidine (AzaD), for example, is utilized to reactivate methylated and silenced genes through promoter demethylation. However, its regulatory impact on gene expression transcends DNA demethylation, highlighting the complexity of its action in cellular contexts. This aspect of deoxycytidine analogs reveals their potential in tailored therapies, particularly in treating conditions where gene silencing plays a pathogenic role (Seelan et al., 2018).

Enhancing Antiviral Efficacy

In the realm of antiviral research, the structural modification of deoxycytidine nucleotides, such as fluorine substitution, has been shown to affect the kinetics of nucleotide incorporation by viral enzymes like HIV-1 reverse transcriptase. This modification not only influences the efficiency of nucleotide incorporation, making certain analogs more potent against HIV-1 but also aids in understanding resistance mechanisms against antiviral agents. The strategic alteration of these compounds provides insights into developing more effective antiviral therapies (Ray et al., 2003).

Angiogenesis Induction for Wound Healing

An innovative application of deoxycytidine derivatives is found in the development of wound dressings aimed at inducing angiogenesis. Research into 2-deoxy-D-Ribose, a degradation product of DNA, has uncovered its pro-angiogenic properties, making it a potential candidate for chronic wound treatment. This approach leverages the angiogenic capability of such sugars to stimulate blood vessel formation, offering a novel method for enhancing wound healing processes (Dikici et al., 2021).

properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1/i4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBGOHZLZCFWLH-CVFXQJBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxy Isocytidine-5',5'-d2 Monohydrate

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